molecular formula C26H31N3O5 B4135176 2-[[3-[(3-Methylphenyl)carbamoyl]-4-morpholin-4-ylphenyl]carbamoyl]cyclohexane-1-carboxylic acid

2-[[3-[(3-Methylphenyl)carbamoyl]-4-morpholin-4-ylphenyl]carbamoyl]cyclohexane-1-carboxylic acid

Cat. No.: B4135176
M. Wt: 465.5 g/mol
InChI Key: LXEWKVNWRYYKDL-UHFFFAOYSA-N
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Description

2-[[3-[(3-Methylphenyl)carbamoyl]-4-morpholin-4-ylphenyl]carbamoyl]cyclohexane-1-carboxylic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its intricate structure, which includes a cyclohexane ring, a morpholine ring, and multiple carbamoyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[3-[(3-Methylphenyl)carbamoyl]-4-morpholin-4-ylphenyl]carbamoyl]cyclohexane-1-carboxylic acid typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of the 3-methylphenyl isocyanate, which is then reacted with 4-morpholin-4-ylphenylamine to form the corresponding urea derivative. This intermediate is subsequently reacted with cyclohexane-1-carboxylic acid under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as recrystallization, chromatography, and distillation are commonly employed to purify the final product. The use of catalysts and controlled temperature and pressure conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-[[3-[(3-Methylphenyl)carbamoyl]-4-morpholin-4-ylphenyl]carbamoyl]cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable solvent.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[[3-[(3-Methylphenyl)carbamoyl]-4-morpholin-4-ylphenyl]carbamoyl]cyclohexane-1-carboxylic acid has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[[3-[(3-Methylphenyl)carbamoyl]-4-morpholin-4-ylphenyl]carbamoyl]cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-Methylphenyl isocyanate: A precursor in the synthesis of the compound.

    4-Morpholin-4-ylphenylamine: Another precursor used in the synthesis.

    Cyclohexane-1-carboxylic acid: A key intermediate in the synthesis process.

Uniqueness

2-[[3-[(3-Methylphenyl)carbamoyl]-4-morpholin-4-ylphenyl]carbamoyl]cyclohexane-1-carboxylic acid is unique due to its complex structure, which combines multiple functional groups and rings

Properties

IUPAC Name

2-[[3-[(3-methylphenyl)carbamoyl]-4-morpholin-4-ylphenyl]carbamoyl]cyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31N3O5/c1-17-5-4-6-18(15-17)27-25(31)22-16-19(9-10-23(22)29-11-13-34-14-12-29)28-24(30)20-7-2-3-8-21(20)26(32)33/h4-6,9-10,15-16,20-21H,2-3,7-8,11-14H2,1H3,(H,27,31)(H,28,30)(H,32,33)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXEWKVNWRYYKDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=C(C=CC(=C2)NC(=O)C3CCCCC3C(=O)O)N4CCOCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[[3-[(3-Methylphenyl)carbamoyl]-4-morpholin-4-ylphenyl]carbamoyl]cyclohexane-1-carboxylic acid
Reactant of Route 2
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2-[[3-[(3-Methylphenyl)carbamoyl]-4-morpholin-4-ylphenyl]carbamoyl]cyclohexane-1-carboxylic acid
Reactant of Route 3
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2-[[3-[(3-Methylphenyl)carbamoyl]-4-morpholin-4-ylphenyl]carbamoyl]cyclohexane-1-carboxylic acid
Reactant of Route 4
2-[[3-[(3-Methylphenyl)carbamoyl]-4-morpholin-4-ylphenyl]carbamoyl]cyclohexane-1-carboxylic acid
Reactant of Route 5
Reactant of Route 5
2-[[3-[(3-Methylphenyl)carbamoyl]-4-morpholin-4-ylphenyl]carbamoyl]cyclohexane-1-carboxylic acid
Reactant of Route 6
Reactant of Route 6
2-[[3-[(3-Methylphenyl)carbamoyl]-4-morpholin-4-ylphenyl]carbamoyl]cyclohexane-1-carboxylic acid

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